2,3,6-Trimethylmorpholine
Description
2,3,6-Trimethylmorpholine is a substituted form of morpholine, characterized by the presence of three methyl groups at the 2, 3, and 6 positions of the morpholine ring.
Properties
IUPAC Name |
2,3,6-trimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-4-8-6(2)7(3)9-5/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGLVABJZDPYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(O1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282097-56-7 | |
| Record name | 2,3,6-trimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of demethylated morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Demethylated morpholine derivatives.
Substitution: Substituted morpholine derivatives with different functional groups.
Scientific Research Applications
Pharmaceuticals
2,3,6-Trimethylmorpholine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are investigated for various therapeutic effects, including:
- Antidepressant Activities : Some derivatives exhibit potential as serotonin reuptake inhibitors, suggesting a role in treating mood disorders.
- Anorectic Effects : Similar to related compounds like phenmetrazine, certain derivatives may help in weight management by suppressing appetite .
Agrochemicals
The compound is utilized in the formulation of crop protection agents. Its derivatives have been shown to enhance the efficacy of pesticides and herbicides by acting as stabilizers or enhancers. The cis-isomer of 2,6-dimethylmorpholine has been specifically noted for its effectiveness in this area .
Industrial Applications
In industrial settings, this compound is employed in:
- Corrosion Inhibitors : It is used to protect metals from corrosion in various applications.
- Textile Finishing Agents : The compound aids in dyeing and finishing processes by improving the adhesion of dyes to fabrics.
- Rubber Additives : It enhances the properties of rubber products .
Case Studies
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the methyl substitutions.
2,6-Dimethylmorpholine: Similar structure but with only two methyl groups at the 2 and 6 positions.
3,5-Dimethylmorpholine: Another similar compound with methyl groups at the 3 and 5 positions.
Uniqueness of 2,3,6-Trimethylmorpholine: The presence of three methyl groups at specific positions in this compound imparts unique steric and electronic properties, making it distinct from other morpholine derivatives. These modifications can influence its reactivity, binding affinity, and overall chemical behavior .
Biological Activity
2,3,6-Trimethylmorpholine (TMM) is a morpholine derivative that has garnered interest due to its potential biological activities. This article provides an overview of the compound's biological properties, including its pharmacological effects, toxicity studies, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₅NO
- Molar Mass : 129.21 g/mol
- IUPAC Name : this compound
The structure of TMM features a morpholine ring with three methyl groups at the 2, 3, and 6 positions. This modification is significant as it influences the compound's interaction with biological systems.
Antidepressant-like Activity
Research indicates that TMM may exhibit antidepressant-like effects similar to other morpholine derivatives. For instance, compounds with structural similarities have been shown to act as serotonin reuptake inhibitors (SRIs), which are commonly used in treating depression . The mechanism likely involves modulation of neurotransmitter systems, particularly serotonin pathways.
Stimulant and Anorectic Effects
TMM has been associated with stimulant and anorectic (appetite-suppressing) effects. These properties are notable in the context of weight management and metabolic regulation. Similar compounds have demonstrated efficacy in reducing food intake in animal models .
Genetic Toxicology
Toxicity assessments of TMM have included genetic toxicity studies. For example, evaluations using Drosophila melanogaster have been conducted to determine the mutagenic potential of TMM. Results indicated that while some morpholine derivatives exhibit mutagenic effects, TMM's profile remains less understood .
| Study Type | Organism | Result |
|---|---|---|
| SLRL Test | Drosophila | Not Mutagenic |
| Salmonella Test | Salmonella typhimurium | Negative for Mutagenicity |
Acute Toxicity
Acute toxicity studies indicate that TMM has a relatively low toxicity profile when administered at moderate doses. However, further research is warranted to fully elucidate its safety margins and potential side effects.
Case Study: Antidepressant Efficacy
A study exploring the antidepressant potential of various morpholine derivatives included TMM in its analysis. The findings suggested that TMM exhibited significant antidepressant-like activity in rodent models compared to control groups . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study: Weight Management
In a separate investigation focusing on weight management, TMM was tested for its anorectic effects in rats. The results demonstrated a statistically significant reduction in food intake among subjects treated with TMM compared to those receiving a placebo . This suggests potential applications in obesity treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
